Azalein
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Overview
Description
Azalein is a chemical compound classified as a flavonol, a type of flavonoid. It is specifically the 3-O-α-L-rhamnoside of azaleatin. This compound can be found in the flowers of Plumbago and Rhododendron species
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azalein typically involves the glycosylation of azaleatin with rhamnose. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the successful attachment of the rhamnose moiety to the azaleatin molecule.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources such as Plumbago and Rhododendron flowers. This process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Azalein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonol.
Substitution: this compound can participate in substitution reactions, particularly involving the hydroxyl groups on its flavonoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride or benzoyl chloride under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonols.
Substitution: Acetylated or benzoylated flavonoid derivatives.
Scientific Research Applications
Azalein has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of azalein involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anti-cancer Properties: this compound induces apoptosis in cancer cells by modulating signaling pathways and gene expression related to cell survival and proliferation.
Comparison with Similar Compounds
Azalein is unique among flavonoids due to its specific glycosylation with rhamnose. Similar compounds include:
Quercetin: Another flavonol with similar antioxidant properties but lacks the rhamnose moiety.
Kaempferol: A flavonol with a similar structure but different hydroxylation pattern.
Myricetin: Contains additional hydroxyl groups compared to this compound, leading to different chemical and biological properties.
This compound’s uniqueness lies in its specific glycosylation, which can influence its solubility, stability, and biological activity compared to other flavonoids .
Properties
CAS No. |
29028-02-2 |
---|---|
Molecular Formula |
C22H22O11 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-8-16(26)18(28)19(29)22(31-8)33-21-17(27)15-13(30-2)6-10(23)7-14(15)32-20(21)9-3-4-11(24)12(25)5-9/h3-8,16,18-19,22-26,28-29H,1-2H3/t8-,16-,18+,19+,22-/m0/s1 |
InChI Key |
FYSMTINDJSASRR-UFGFRKJLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
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